5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole
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Description
Synthesis Analysis
- Preparation of 1,2,4-triazole : The 1,2,4-triazole derivative is prepared using a simple and efficient procedure .
- Mannich Reaction : The title compound is obtained via a four-step protocol, including the Mannich reaction. This reaction introduces the piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals .
Molecular Structure Analysis
Physical and Chemical Properties Analysis
- Melting Point : The compound’s melting point is reported to be 212–214°C .
- Spectral Data : The structure is confirmed by HRMS , IR , and 1H/13C NMR experiments .
Future Directions
: Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Read more : Design and synthesis of pyrrolo [2,3- - Springer. (2023). Medicinal Chemistry Research, 32(6), 4231–4239. Read more
Properties
IUPAC Name |
5-[4-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O/c23-18-8-4-5-9-19(18)28-10-12-29(13-11-28)21-17(14-24-15-25-21)22-26-20(27-30-22)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJIXURAWGYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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